molecular formula C17H15ClN2OS B2973129 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide CAS No. 1038064-61-7

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide

Cat. No. B2973129
CAS RN: 1038064-61-7
M. Wt: 330.83
InChI Key: YYQWXMYQGJNHHP-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 'CPI-136' and is a member of the sulfonamide class of compounds. The purpose of

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide involves the inhibition of BRD4 protein activity. BRD4 is a protein that is involved in the regulation of gene expression and is known to play a role in cancer progression. CPI-136 binds to the bromodomain of BRD4 and prevents it from binding to chromatin, which leads to the inhibition of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that CPI-136 inhibits the growth of cancer cells and induces apoptosis. CPI-136 has also been shown to inhibit the migration and invasion of cancer cells. In addition, CPI-136 has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide in lab experiments is its specificity towards BRD4. CPI-136 has been shown to selectively inhibit the activity of BRD4 without affecting other bromodomain-containing proteins. This specificity makes CPI-136 a valuable tool for studying the role of BRD4 in cancer progression. One of the limitations of using CPI-136 in lab experiments is its solubility. CPI-136 is poorly soluble in water, which can make it difficult to work with in some experiments.

Future Directions

For the study of CPI-136 include the development of more potent and selective inhibitors of BRD4 and investigation of the role of BRD4 in other diseases.

Synthesis Methods

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide involves the reaction of 4-chlorobenzyl mercaptan with N-cyanomethyl-N-phenylacetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that CPI-136 inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4) which is involved in the progression of cancer. CPI-136 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-15-8-6-14(7-9-15)12-22-13-17(21)20(11-10-19)16-4-2-1-3-5-16/h1-9H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQWXMYQGJNHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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